

Application Notes and Protocols for the Laboratory Synthesis of Trimetozine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Trimetozine**

Cat. No.: **B1683654**

[Get Quote](#)

Introduction

Trimetozine, with the IUPAC name 4-(3,4,5-trimethoxybenzoyl)morpholine, is a chemical compound recognized for its sedative and mild tranquilizing effects.^{[1][2]} It has been used therapeutically in the treatment of anxiety.^{[1][2]} The synthesis of **Trimetozine** is a standard procedure in medicinal chemistry, often serving as an example of nucleophilic acyl substitution. The most common and classical synthesis route involves the reaction of a 3,4,5-trimethoxybenzoyl chloride derivative with morpholine in the presence of a base.^[3] This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of **Trimetozine**.

Principle of Synthesis

The synthesis of **Trimetozine** is achieved through the amidation of 3,4,5-trimethoxybenzoyl chloride with morpholine. In this reaction, the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine, is used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, driving the reaction to completion.

Experimental Protocols

Synthesis of 4-(3,4,5-trimethoxybenzoyl)morpholine (Trimetozine)

This protocol is adapted from established manufacturing processes.[\[1\]](#)

Materials and Reagents:

- 3,4,5-Trimethoxybenzoyl chloride
- Anhydrous morpholine
- Triethylamine
- Anhydrous benzene (or a suitable alternative like toluene or dichloromethane)
- Dilute sulfuric acid
- Sodium hydrogen carbonate solution
- 90% Ethanol
- Anhydrous sodium sulfate or magnesium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer
- Ice bath

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene.
- Add 25 g of triethylamine to the solution.
- Cool the mixture in an ice bath. While stirring, add 19 g of anhydrous morpholine dropwise from a dropping funnel at a rate that maintains the reaction temperature.

- After the addition is complete, remove the ice bath and heat the solution to boiling for 2 hours under reflux.[1]
- Allow the reaction mixture to cool to room temperature.

Work-up and Purification

- Filter the cooled reaction mixture to remove the triethylamine hydrochloride precipitate.[1]
- Transfer the filtrate to a separatory funnel.
- Wash the organic solution sequentially with dilute sulfuric acid, then with a sodium hydrogen carbonate solution, and finally with water.[1]
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter off the drying agent and remove the solvent (benzene) from the filtrate using a rotary evaporator.[1]
- The resulting residual yellow oil should crystallize upon standing.[1]

Recrystallization and Characterization

- Take up the crude crystalline solid in diethyl ether, filter the solid, and then recrystallize it from 90% ethanol to yield pure **Trimetozine** as prisms.[1]
- Dry the purified crystals under a vacuum.
- Characterize the final product using the following methods:
 - Melting Point Determination: Measure the melting point of the crystals. The expected range is 120°C to 122°C.[1][4]
 - Spectroscopic Analysis: Confirm the structure using NMR (¹H and ¹³C) and Mass Spectrometry to verify the molecular weight (281.30 g/mol).[4][5]

Data Presentation

Table 1: Reagents and Materials

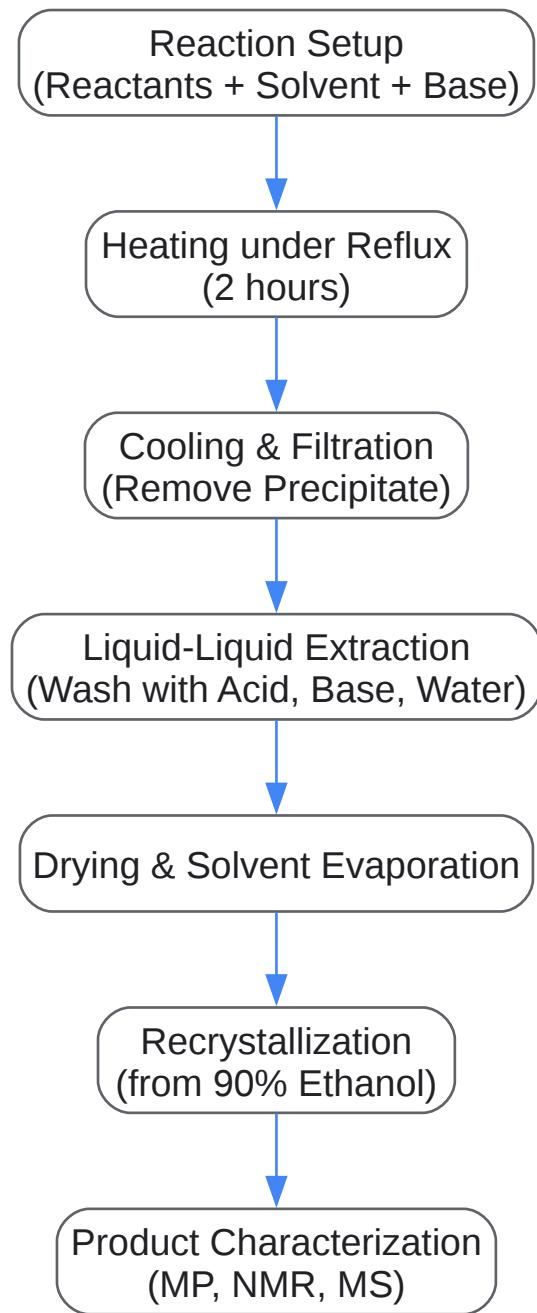
Reagent/Material	Molecular Formula	Molecular Weight (g/mol)	Quantity Used
3,4,5-Trimethoxybenzoyl chloride	C ₁₀ H ₁₁ ClO ₄	230.64	46 g
Morpholine (anhydrous)	C ₄ H ₉ NO	87.12	19 g
Triethylamine	(C ₂ H ₅) ₃ N	101.19	25 g
Benzene (anhydrous)	C ₆ H ₆	78.11	300 ml
90% Ethanol	C ₂ H ₅ OH	46.07	As needed

Table 2: Product Characterization and Yield

Parameter	Description
Chemical Name	4-(3,4,5-Trimethoxybenzoyl)morpholine
Molecular Formula	C ₁₄ H ₁₉ NO ₅
Molecular Weight	281.30 g/mol [4]
Appearance	Crystalline prisms[1]
Melting Point	120-122°C[1][4]
Solubility	Slightly soluble in water and alcohol[4]
Theoretical Yield	~56 g
Actual Yield	~44.8 g (based on an 80% yield)[1]

Visualizations

Synthesis Pathway of Trimetozine


3,4,5-Trimethoxybenzoyl chloride + Morpholine

Triethylamine,
Benzene, Reflux Trimetozine

[Click to download full resolution via product page](#)

Caption: Reaction scheme for the synthesis of **Trimetozine**.

Laboratory Synthesis Workflow for Trimetozine

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **Trimetozine** synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. trimetozine | 635-41-6 [chemicalbook.com]
- 2. Trimetozine - Wikipedia [en.wikipedia.org]
- 3. Buy Trimetozine | 635-41-6 | >98% [smolecule.com]
- 4. Trimetozine [drugfuture.com]
- 5. Trimetozine | C14H19NO5 | CID 12478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for the Laboratory Synthesis of Trimetozine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683654#trimetozine-synthesis-protocol-for-laboratory-use]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com